molecular formula C7H6BF3O4S B13455483 (4-Trifluoromethanesulfonylphenyl)boronic acid

(4-Trifluoromethanesulfonylphenyl)boronic acid

Cat. No.: B13455483
M. Wt: 254.00 g/mol
InChI Key: BAWCLODJAXYVQE-UHFFFAOYSA-N
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Description

(4-Trifluoromethanesulfonylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethanesulfonyl group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Trifluoromethanesulfonylphenyl)boronic acid typically involves the reaction of 4-bromo-1-(trifluoromethanesulfonyl)benzene with a boron-containing reagent such as bis(pinacolato)diboron. This reaction is often catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium acetate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, with stringent quality control measures in place to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of (4-Trifluoromethanesulfonylphenyl)boronic acid primarily involves its ability to participate in transmetalation reactions. In the Suzuki-Miyaura coupling, the boronic acid group transfers its aryl group to a palladium complex, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination . The trifluoromethanesulfonyl group can also influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Comparison: (4-Trifluoromethanesulfonylphenyl)boronic acid is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of reactions compared to its analogs like 4-(Trifluoromethyl)phenylboronic acid, which lacks the sulfonyl group . The formyl derivatives, on the other hand, are more commonly used in the synthesis of heterocyclic compounds and as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

[4-(trifluoromethylsulfonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O4S/c9-7(10,11)16(14,15)6-3-1-5(2-4-6)8(12)13/h1-4,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCLODJAXYVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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